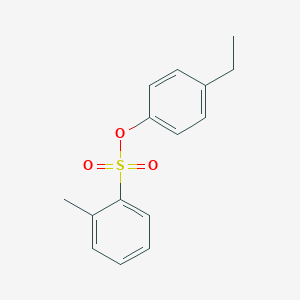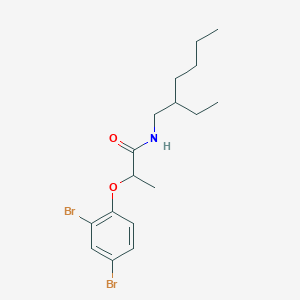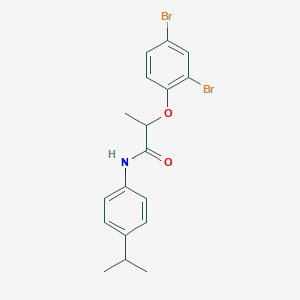
2,4-dichloro-N-(2,2-dimethoxyethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dichloro-N-(2,2-dimethoxyethyl)benzamide, also known as dicamba, is a synthetic herbicide that is widely used in agricultural settings. It is primarily used to control broadleaf weeds in crops such as soybeans, cotton, and corn. Dicamba is a member of the benzoic acid family of herbicides and is classified as a selective systemic herbicide. In recent years, dicamba has come under scrutiny due to its potential to drift and damage neighboring crops.
Mécanisme D'action
Dicamba works by disrupting the growth and development of plants. It is absorbed by the leaves of the plant and is then translocated throughout the plant's tissues. Dicamba interferes with the plant's ability to produce certain amino acids, which ultimately leads to the plant's death.
Biochemical and Physiological Effects:
Dicamba has been shown to have a number of biochemical and physiological effects on plants. It can cause leaf curling, stem twisting, and stunting of plant growth. In addition, 2,4-dichloro-N-(2,2-dimethoxyethyl)benzamide can cause changes in the plant's metabolism and can lead to the accumulation of certain compounds, such as phenolics and lignins.
Avantages Et Limitations Des Expériences En Laboratoire
Dicamba is a widely used herbicide in agricultural settings and has been extensively studied for its efficacy in controlling weeds. However, there are limitations to its use in laboratory experiments. Dicamba can be difficult to work with due to its volatility and potential to drift. In addition, it can be challenging to control the concentration and application of 2,4-dichloro-N-(2,2-dimethoxyethyl)benzamide in laboratory settings.
Orientations Futures
There are a number of potential future directions for research on 2,4-dichloro-N-(2,2-dimethoxyethyl)benzamide. One area of focus could be on developing new formulations of 2,4-dichloro-N-(2,2-dimethoxyethyl)benzamide that are less volatile and have a lower potential for drift. Another area of focus could be on studying the long-term effects of 2,4-dichloro-N-(2,2-dimethoxyethyl)benzamide on soil health and microbial communities. Finally, there could be research on the potential for 2,4-dichloro-N-(2,2-dimethoxyethyl)benzamide-resistant weeds to develop and the impact that this could have on agriculture.
Méthodes De Synthèse
Dicamba can be synthesized through a number of different methods, including the reaction of 2,4-dichlorobenzoic acid with 2,2-dimethoxyethanol in the presence of a catalyst. The resulting product is then purified through a series of distillation and filtration steps.
Applications De Recherche Scientifique
Dicamba has been extensively studied for its efficacy in controlling weeds in agricultural settings. It has been shown to be effective against a wide range of broadleaf weeds, including waterhemp, palmer amaranth, and giant ragweed. Dicamba is often used in combination with other herbicides to create a more comprehensive weed control program.
Propriétés
Formule moléculaire |
C11H13Cl2NO3 |
|---|---|
Poids moléculaire |
278.13 g/mol |
Nom IUPAC |
2,4-dichloro-N-(2,2-dimethoxyethyl)benzamide |
InChI |
InChI=1S/C11H13Cl2NO3/c1-16-10(17-2)6-14-11(15)8-4-3-7(12)5-9(8)13/h3-5,10H,6H2,1-2H3,(H,14,15) |
Clé InChI |
DPBQXRLFQBQUOX-UHFFFAOYSA-N |
SMILES |
COC(CNC(=O)C1=C(C=C(C=C1)Cl)Cl)OC |
SMILES canonique |
COC(CNC(=O)C1=C(C=C(C=C1)Cl)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![4-[(2-Fluorobenzoyl)amino]-3-methylphenyl 2-fluorobenzoate](/img/structure/B290764.png)